molecular formula C10H20N2O3S B087210 Valyl-Methionine CAS No. 14486-09-0

Valyl-Methionine

Cat. No.: B087210
CAS No.: 14486-09-0
M. Wt: 248.34 g/mol
InChI Key: YSGSDAIMSCVPHG-UHFFFAOYSA-N
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Description

Valyl-methionine, also known as V-m dipeptide or val-met, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. This compound is slightly soluble (in water) and a weakly acidic compound (based on its pKa). This compound has been primarily detected in feces.

Scientific Research Applications

  • Vibrational Spectroscopy and Molecular Docking : A study by Çelik et al. (2020) explored the vibrational spectroscopic characteristics of Val-Met. They used quantum chemical calculations and molecular docking studies to analyze its properties, including molecular electrostatic potential and hydrogen bonding, which are crucial for understanding its behavior in biological systems. This research is significant for drug design and molecular modeling (Çelik, Ozel, Durak, & Akyuz, 2020).

  • Role in tRNA Aminoacylation : Research by Hountondji et al. (2002) demonstrated the crucial role of Valyl-tRNA synthetase (ValRS) in the fidelity of tRNA aminoacylation in Escherichia coli. The study emphasized the importance of specific amino acids, including Val-Met, in the accurate synthesis of proteins, highlighting its fundamental role in molecular biology (Hountondji, Lazennec, Beauvallet, Dessen, Pernollet, Plateau, & Blanquet, 2002).

  • S-Adenosyl-L-methionine (SAMe) Research : Bottiglieri (2002) reviewed the role of SAMe, a key metabolite related to methionine, in various physiological processes and its therapeutic potential in conditions like depression, dementia, and liver disease. This research underscores the broader implications of methionine-related compounds in health and disease (Bottiglieri, 2002).

  • BDNF Val66Met Polymorphism Studies : Studies have shown the impact of a specific polymorphism involving Val and Met (Val66Met) in the brain-derived neurotrophic factor (BDNF) gene on human memory, anxiety-related behaviors, and susceptibility to psychiatric disorders like schizophrenia and bipolar disorder (Chen et al., 2006; Egan et al., 2003; Kim et al., 2008).

  • Protein Synthesis Initiation with Non-Methionine Amino Acids : Research by Chattapadhyay, Pelka, & Schulman (1990) investigated the initiation of protein synthesis with non-methionine amino acids, including Val, revealing insights into the flexibility and regulation of protein synthesis mechanisms (Chattapadhyay, Pelka, & Schulman, 1990).

  • Methionine's Role in Proteins : Aledo (2019) discussed the diverse roles of methionine in proteins, beyond its function in the initiation of translation, such as its antioxidant properties and influence on protein structure and function (Aledo, 2019).

  • Methionine/Valine-Depleted Enteral Nutrition in Tumor-Bearing Rats : A study by He et al. (2003) explored the impact of methionine/valine-depleted nutrition on RNA, DNA, and protein metabolism in tumor-bearing rats, providing insights into the potential of dietary manipulation for cancer therapy (He, Cao, Chen, Pan, & Zhou, 2003).

Mechanism of Action

Target of Action

Valyl-Methionine, also known as H-Val-Met-OH or (S)-2-((S)-2-Amino-3-methylbutanamido)-4-(methylthio)butanoic acid, is a dipeptide containing free N-terminal methionine . It exhibits activity against cDNA expressing Flavin-containing monooxygenase (FMO) 1 and FMO3 . These enzymes are involved in the oxidation of various drugs and xenobiotics .

Mode of Action

It is known that it interacts with fmo1 and fmo3 . These enzymes are involved in the oxidation of various drugs and xenobiotics . The interaction of this compound with these enzymes could potentially alter their activity, leading to changes in the metabolism of certain substances within the body .

Biochemical Pathways

This compound is involved in the metabolism of methionine, an essential amino acid . Methionine is salvaged from 5’methylthioadenosine (MTA), a toxic metabolite produced during polyamine biosynthesis . Changes in MTAP expression and increased polyamine levels have been implicated in cancer growth and development .

Pharmacokinetics

A study on a similar compound, met-val-lys, showed that it could be used to lower kidney uptake of 68ga-labeled dota-conjugated peptides and peptidomimetics . The compound was effectively cleaved specifically by neutral endopeptidase (NEP) of renal brush border enzymes at the Met-Val amide bond, and the radio-metabolite was rapidly excreted via the renal pathway with minimal kidney retention .

Result of Action

The result of this compound’s action is likely dependent on the specific context in which it is used. For example, in the context of cancer treatment, it could potentially inhibit the growth of cancer cells by altering the metabolism of certain substances within the body .

Future Directions

Research on methionine and its derivatives like Valyl-Methionine could focus on enhancing its content in food sources for better nutritional value . For instance, in silkworms, methionine has been reported to be upregulated when reared on formula feed . This suggests potential directions for formula feed optimization in factory-raised silkworms .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Valyl-Methionine can be achieved through solid-phase peptide synthesis (SPPS) method.", "Starting Materials": ["Fmoc-Val-OH", "Fmoc-Met-OH", "HBTU", "N-methylmorpholine", "N,N-dimethylformamide", "piperidine", "diisopropylethylamine", "resin support"], "Reaction": [ "Step 1: Activation of resin support with diisopropylcarbodiimide (DIC) and N-methylmorpholine (NMM)", "Step 2: Fmoc deprotection of resin support with piperidine", "Step 3: Coupling of Fmoc-Val-OH with resin support using HBTU and NMM", "Step 4: Fmoc deprotection of resin support with piperidine", "Step 5: Coupling of Fmoc-Met-OH with resin support using HBTU and NMM", "Step 6: Final deprotection of peptide from resin support with trifluoroacetic acid (TFA) and cleavage from resin support", "Step 7: Purification of crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC)", "Step 8: Characterization of purified peptide using various analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy" ] }

CAS No.

14486-09-0

Molecular Formula

C10H20N2O3S

Molecular Weight

248.34 g/mol

IUPAC Name

2-[(2-amino-3-methylbutanoyl)amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C10H20N2O3S/c1-6(2)8(11)9(13)12-7(10(14)15)4-5-16-3/h6-8H,4-5,11H2,1-3H3,(H,12,13)(H,14,15)

InChI Key

YSGSDAIMSCVPHG-UHFFFAOYSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)[O-])[NH3+]

SMILES

CC(C)C(C(=O)NC(CCSC)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CCSC)C(=O)O)N

14486-09-0

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of Valyl-Methionine dipeptide influence its interaction with DNA?

A: Research suggests that the formation of specific hydrogen bonds within the this compound dipeptide contributes to its ability to interact with DNA []. The study highlights the significance of hydrogen bonds between N1 and H17, and between H17 and O25 in the Valyl(B)-Methionine(B) conformation for enhancing the molecule's stability and its potential to bind with DNA. While the exact mechanism of interaction requires further investigation, this finding underscores the importance of structural conformation in dictating biological activity.

Q2: What computational methods were used to study this compound dipeptide and its interaction with DNA?

A: The study employed Density Functional Theory (DFT) at the B3LYP level with various basis sets to optimize the geometric parameters of different this compound conformations []. Vibrational spectral analysis was conducted using the 6-311++G(d,p) basis set, and Potential Energy Distribution (PED) analysis was performed using the MOLVIB program to assign vibrational modes. Molecular electrostatic potential map analysis and dipole moment calculations provided further insights into the molecule's properties. Finally, in silico molecular docking studies were performed to investigate the interaction of this compound with DNA. These computational approaches offered a comprehensive understanding of the dipeptide's structure and its potential to interact with biological targets.

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